molecular formula C21H42O4 B3421781 Monostearin CAS No. 83138-62-9

Monostearin

Cat. No.: B3421781
CAS No.: 83138-62-9
M. Wt: 358.6 g/mol
InChI Key: VBICKXHEKHSIBG-UHFFFAOYSA-N
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Description

Glyceryl monostearate (GMS), chemically known as 2,3-dihydroxypropyl octadecanoate (C21H42O4), is a mixture of monoacylglycerols, predominantly monostearoylglycerol, with minor amounts of di- and triacylglycerols . It is a white, waxy solid with a melting point of 60.93–65.50°C . GMS is widely utilized in pharmaceuticals, food, and cosmetics due to its emulsifying, stabilizing, and structuring properties. Pharmacopeial standards (USP-NF, Ph.Eur.) recognize its role as an excipient in oral, topical, and sustained-release formulations . In food, it improves texture in ice cream, bread, and margarine, while in pharmaceuticals, it enhances drug encapsulation in lipid nanoparticles (SLNs) and retards drug release in matrix tablets .

Properties

IUPAC Name

2,3-dihydroxypropyl octadecanoate
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InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3
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InChI Key

VBICKXHEKHSIBG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
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Molecular Formula

C21H42O4
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DSSTOX Substance ID

DTXSID7029160
Record name Glycerol 1-monostearate
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Molecular Weight

358.6 g/mol
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Physical Description

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour
Record name Glyceryl monostearate
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Solubility

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol)
Record name Glyceryl monostearate
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CAS No.

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9
Record name 1-Monostearin
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Record name (R)-2,3-Dihydroxypropyl stearate
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Record name 1,2,3-Propanetriol, homopolymer, isooctadecanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl monostearate can be synthesized through several methods:

    Esterification: This involves the reaction of glycerol with stearic acid in the presence of an acid catalyst.

    Transesterification: This method involves the reaction of glycerol with triglycerides (from vegetable or animal fats) under basic conditions. .

Industrial Production Methods:

Chemical Reactions Analysis

Esterification Reaction

Reaction Equation :

Glycerol (C3H8O3)+Stearic Acid (C18H36O2)GMS (C21H42O4)+H2O\text{Glycerol (C}_3\text{H}_8\text{O}_3\text{)} + \text{Stearic Acid (C}_{18}\text{H}_{36}\text{O}_2\text{)} \rightleftharpoons \text{GMS (C}_{21}\text{H}_{42}\text{O}_4\text{)} + \text{H}_2\text{O}

Conditions :

  • Catalysts : Strong bases (e.g., NaOH, KOH) or acids (e.g., H3_3PO4_4) .

  • Temperature : 180–250°C for acid-catalyzed reactions; 170–240°C for base-catalyzed processes .

  • Pressure : Vacuum (-0.06 to -0.09 MPa) to remove water and shift equilibrium .

Key Findings :

  • Base catalysis (NaOH) yields 40–60% monoesters , but requires post-reaction neutralization and distillation .

  • Acid catalysis (e.g., H2_2SO4_4) achieves higher monoester purity (80–90%) but demands costly catalysts like tetraethyl ammonium iodide .

Enzymatic Esterification

Immobilized lipases (e.g., Candida antarctica lipase B) enable selective GMS synthesis under milder conditions .

Reaction Parameters:

ParameterOptimal ValueConversion Efficiency
Molar Ratio (SA:Glycerol)1:382% in 2 hours
Solventtert-Butanol76% monoester yield
Temperature60°CMinimal diacylglycerol formation

Mechanism :

  • Lipases exhibit regiospecificity , favoring esterification at sn-1/3 positions of glycerol .

  • Solvents (e.g., n-hexane) enhance substrate miscibility and reduce viscosity .

Thermodynamic Feasibility

Thermodynamic analysis of glycerolysis reveals:

PropertyValue (ΔG^\circ, ΔH^\circ, ΔS^\circ)
Gibbs Free Energy-1.074 kJ/mol (spontaneous)
Enthalpy Change+45.69 kJ/mol (endothermic)
Entropy Change+1.144 kJ/mol·K

Equilibrium Constant (K) :

  • Increases with temperature (e.g., K=4.362K = 4.362 at 473 K) .

  • High KK values confirm thermodynamic favorability despite endothermicity .

Base vs. Acid Catalysis: Equilibrium Limitations

  • Base-Catalyzed Reactions :

    • Lower equilibrium constant (KK) due to competing saponification .

    • Example: MgO-catalyzed synthesis yields <10% GMS .

  • Acid-Catalyzed Reactions :

    • Higher KK for intermediate formation (e.g., (2-oxo-1,3-dioxolan-4-yl) methyl stearate) .

    • Two-step process (esterification + hydrolysis) achieves 64.4% GMS yield .

Reaction Steps:

  • Crude Ester Synthesis :

    • Glycerol + hydrogenated palm oil (1:1.05 molar ratio) at 218°C under vacuum .

  • Distillation :

    • Four-stage vacuum distillation (3–15 Pa) removes diacylglycerols and free fatty acids .

Product Specifications :

PropertyValue
Acid Value≤0.4 mg KOH/g
Freezing Point64–66°C
Purity≥99.2%

Hydrolysis and Stability

GMS undergoes hydrolysis in aqueous or acidic conditions:

GMS+H2OGlycerol+Stearic Acid\text{GMS} + \text{H}_2\text{O} \rightarrow \text{Glycerol} + \text{Stearic Acid}

  • Rate increases at pH < 4 or > 8 .

  • Stabilized by non-ionic surfactants in commercial formulations .

Scientific Research Applications

Pharmaceutical Applications

GMS serves multiple roles in pharmaceutical formulations, primarily as an excipient. Its properties enable it to function effectively as an emulsifying agent, solubilizing agent, stabilizing agent, and lubricant for tablets and capsules. The following table summarizes the key pharmaceutical applications of GMS:

Application Description
Emulsifying AgentFacilitates the mixing of water and oil phases in formulations.
Solubilizing AgentIncreases the solubility of lipophilic drugs in aqueous environments.
StabilizerEnhances the stability of formulations by preventing phase separation.
LubricantReduces friction during tablet compression and capsule filling.

Case Study: Drug Delivery Systems

Recent studies have explored GMS's role in drug delivery systems, particularly in solid lipid nanoparticles (SLNs). For instance, a study demonstrated that GMS was utilized to prepare SLNs for the delivery of Paclitaxel, a chemotherapeutic agent. The SLNs exhibited favorable physicochemical characteristics, including a mean particle size of 226 nm and a high entrapment efficiency of 92.43% at pH 7.4 . This indicates that GMS can effectively encapsulate drugs and control their release profiles.

Another innovative application involved the development of a thermal-sensitive drug delivery system using a blend of glyceryl monooleate (GMO) and GMS. This system was designed for localized chemotherapy, showcasing GMS's potential in creating responsive drug delivery matrices .

Food Technology Applications

In food technology, GMS is primarily used as an emulsifier to improve texture and stability in various products. It enhances the quality of emulsions by stabilizing fat globules, which is crucial in products like ice cream and margarine. The following table outlines its applications in food technology:

Food Application Function
Ice CreamImproves texture and prevents ice crystal formation during freezing.
Bakery ProductsEnhances dough stability and texture by acting as an emulsifier.
MargarineStabilizes fat emulsions, improving spreadability and shelf life.

Case Study: Emulsion Stability

A comparative study highlighted how GMS influences the crystalline properties of fats within emulsions, thereby enhancing product quality . This research underscores the importance of GMS in maintaining emulsion stability in food products.

Cosmetic Applications

GMS is widely used in cosmetic formulations due to its emollient properties. It helps to improve skin feel and provides moisture retention in creams and lotions. The following table summarizes its cosmetic applications:

Cosmetic Application Function
MoisturizersActs as an emollient to soften and hydrate skin.
Creams and LotionsStabilizes emulsions and enhances texture.
Makeup ProductsServes as a thickening agent to improve product consistency.

Research Insights

Research has shown that GMS can affect bioavailability when used as an emulsifier in processed foods. A study indicated that GMS could increase internal exposure levels to phthalate esters (PAEs) in male rats, suggesting potential implications for reproductive health . This highlights the need for further investigation into the safety profiles of GMS when used in food products.

Mechanism of Action

Glyceryl monostearate is often compared with other monoglycerides and emulsifiers:

    Glyceryl Distearate: Similar in structure but contains two stearic acid molecules. It is less commonly used as an emulsifier.

    Glyceryl Monolaurate: Contains lauric acid instead of stearic acid, making it more effective in antimicrobial applications.

    Polysorbates: Synthetic emulsifiers that are more hydrophilic and used in a wider range of applications.

Uniqueness: Glyceryl monostearate is unique due to its balance of hydrophilic and lipophilic properties, making it highly effective as an emulsifier in both food and pharmaceutical applications .

Comparison with Similar Compounds

Glyceryl Behenate

  • Structure/Properties : A C22 fatty acid ester with a higher melting point (77.47°C) compared to GMS .
  • Applications: Used in nanostructured lipid carriers (NLCs) for higher thermal stability.
  • Performance: In SLNs, glyceryl behenate forms larger nanoparticles due to its longer carbon chain, reducing entrapment efficiency compared to shorter-chain lipids like glyceryl trimyristate (C14) . A physical mixture of glyceryl behenate and GMS (1:1) exhibits an intermediate melting point (74.53°C), enabling tailored drug-release profiles .

Glyceryl Monolaurate

  • Structure/Properties : A C12 fatty acid ester with lower crystallinity than GMS.
  • Applications : Used in oleogels for food structuring.
  • Performance : Oleogels with GMS demonstrate superior thermal stability and mechanical strength due to higher crystallinity, making GMS preferable for applications requiring deformation resistance .

Stearic Acid

  • Structure/Properties : A C18 saturated fatty acid (melting point ~69–70°C).
  • Applications : Often combined with GMS in sustained-release matrices.
  • Performance : GMS-stearic acid combinations synergistically retard drug release more effectively than either lipid alone. For example, Verapamil HCl matrices with both lipids showed prolonged release kinetics .

Glyceryl Trimyristate

  • Structure/Properties : A C14 triglyceride with lower polarity than GMS.
  • Applications : Used in microemulsions and SLNs.
  • Performance: Shorter chains facilitate surfactant interface penetration, yielding smaller nanoparticles (e.g., 14 nm vs. GMS-based SLNs) and higher drug entrapment efficiency . However, GMS’s polarity enables microemulsion formation, which glyceryl tristearate (C18) cannot achieve .

Key Data Tables

Table 1: Thermal and Structural Properties
Compound Melting Point (°C) Chain Length Crystallinity Key Applications
Glyceryl monostearate 60.93–65.50 C18 High SLNs, oleogels, sustained release
Glyceryl behenate 77.47 C22 Moderate NLCs, high-melting matrices
Glyceryl monolaurate Not reported C12 Low Oleogels (less stable)
Stearic acid ~69–70 C18 Moderate Combined matrices with GMS
Glyceryl trimyristate 74.53 (mixture) C14 Low Microemulsions, small SLNs
Table 2: Functional Performance in Drug Delivery
Compound Nanoparticle Size (nm) Entrapment Efficiency (%) Release Kinetics (Example)
Glyceryl monostearate 100–200 70–85 First-order/Higuchi (Ciprofloxacin)
Glyceryl trimyristate 14–50 90–95 Zero-order (Methotrexate)
Stearic acid 150–300 60–75 Combined Higuchi (Verapamil)

Research Findings and Mechanistic Insights

  • Polymorphism and Crystallinity : GMS promotes β′-crystal formation in palm stearin, reducing crystal size and improving stability in margarine and shortening .
  • Thermal Behavior : Lower melting point than glyceryl behenate allows GMS to form SLNs without high-temperature processing, preserving heat-sensitive drugs .
  • Synergistic Effects : Combining GMS with beeswax or stearic acid modifies drug release; e.g., GMS-beeswax SLNs reduced p-methoxycinnamic acid flux by 17% compared to beeswax alone .

Biological Activity

Glyceryl monostearate (GMS), a monoglyceride derived from glycerol and stearic acid, is widely recognized for its applications in food, cosmetics, and pharmaceuticals. This article explores the biological activity of GMS, focusing on its role in drug delivery systems, emulsification, and potential health effects based on various research findings.

Chemical Structure and Properties

GMS is characterized by its amphiphilic nature, featuring a long hydrophobic alkyl chain (C18) and a hydrophilic glycerol head group. This structure allows GMS to function effectively as an emulsifier, stabilizing mixtures of oil and water. Its properties include:

  • Molecular Formula : C21H42O4
  • Molecular Weight : 358.57 g/mol
  • Appearance : White to off-white waxy solid

Biological Activity

1. Drug Delivery Systems

GMS has been extensively studied for its applications in controlled drug delivery systems. It serves as a matrix for solid lipid nanoparticles (SLNs) which enhance the bioavailability of poorly soluble drugs. For instance:

  • Docetaxel Delivery : A study demonstrated that GMS-based SLNs provided controlled release of docetaxel with an in-vitro release profile showing 68% drug release over 24 hours, indicating effective encapsulation and sustained release characteristics .
ParameterResult
Particle Size~100 nm
Entrapment EfficiencyHigh
Release Profile68% in 24 hours

2. Emulsification and Stabilization

GMS is commonly used as an emulsifier in food products and pharmaceuticals due to its ability to stabilize emulsions. Its effectiveness can be attributed to its surfactant properties, which lower surface tension between immiscible liquids.

  • Thermal-Sensitive Drug Delivery : Research has shown that GMS can be combined with other lipids to create thermally responsive drug delivery systems. A study involving a blend of glyceryl monooleate and GMS indicated a phase transition at physiological temperatures, making it suitable for local chemotherapy applications .

3. Biocompatibility and Toxicity Studies

GMS is generally recognized as safe (GRAS) for use in food products. However, studies have examined its biocompatibility in drug formulations:

  • Cytotoxicity Assessment : In vitro studies indicated that GMS exhibits low cytotoxicity and is biocompatible when used in drug formulations such as ciprofloxacin sustained-release tablets .
  • Immunotoxicity Evaluation : A study assessing the immunotoxic effects of GMS in combination with phthalate esters found no significant changes in immune markers, suggesting that GMS does not adversely affect immune function .

Case Studies

  • Sustained Release Antibiotic Delivery : An implantable delivery system using GMS was designed for cefazolin delivery to prevent surgical infections. The study monitored drug release kinetics in simulated subcutaneous conditions, demonstrating effective localized delivery .
  • Thermal Response Drug Delivery : A case study on a GMS-based matrix for local chemotherapy highlighted the material's ability to respond to external stimuli (temperature), enhancing the controlled release of encapsulated drugs .

Q & A

Q. How do pharmacopeial standards for GMS grades influence experimental reproducibility in formulation studies?

Pharmacopeial standards (e.g., USP, Ph.Eur.) classify GMS into grades such as Type I, II, III, 40-55, and 90% monoglycerides, which dictate purity, fatty acid composition, and allowable impurities (e.g., free glycerol ≤6.0%) . These standards ensure batch consistency by specifying limits for heavy metals, arsenic, and fatty acid profiles. Researchers must select grades aligned with intended applications (e.g., 90% monoglycerides for sustained-release matrices) and verify compliance via monographs to minimize variability in emulsification, polymorphism, or drug release outcomes .

Q. What analytical methods are recommended for quantifying free glycerol and monoglyceride content in GMS?

  • Free glycerol : Use reverse-phase HPLC with a C18 column, isocratic elution (THF:water), and refractive index detection. Prepare calibration curves (0.4–4.0 mg/mL glycerol in THF) and calculate free glycerol percentage via (glycerol concentration/GMS concentration) × 100 .
  • Monoglycerides : Size-exclusion chromatography (SEC) or propionylation followed by GC-FID to quantify mono-, di-, and triacylglycerols. The USP-NF method specifies SEC with chloroform as the mobile phase and UV detection .

Q. What are the critical parameters in chromatographic characterization of GMS to ensure batch consistency?

Key parameters include:

  • Column selection : C18 or polar silica columns for fatty acid separation .
  • Detection : Refractive index for glycerol ; UV (205 nm) for unsaturated fatty acids .
  • System suitability : Relative standard deviation (RSD) ≤2.0% for peak areas and retention times .
  • Sample preparation : Dissolve GMS in hot chloroform or THF to prevent crystallization .

Q. How do manufacturing processes affect the compositional variability of GMS?

GMS is synthesized via glycerolysis of triglycerides or esterification of glycerol with stearoyl chloride, yielding mixtures of mono-, di-, and triacylglycerols with variable stearate/palmitate ratios . Process parameters (e.g., reaction temperature, catalyst type) influence monoglyceride yield (40–90%) and polymorphic forms (α or β). Researchers must characterize raw material sources (plant vs. animal) and employ purification steps (e.g., molecular distillation) to standardize inputs .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize GMS-based lipid nanoparticle formulations for enhanced drug delivery?

DoE (e.g., Box-Behnken or factorial designs) identifies critical factors like GMS concentration, surfactant ratio (e.g., PEG 100 stearate), and homogenization speed. For example, in abiraterone acetate-loaded nanoparticles, DoE revealed that 15% GMS and 2:1 surfactant ratio maximized particle size (180 nm) and entrapment efficiency (92%) . Response surface models can predict optimal conditions for stability, bioavailability, and drug release .

Q. What methodologies resolve contradictions in reported emulsification efficiencies of GMS across studies?

Discrepancies arise from grade variability (40-55% vs. 90% monoglycerides) and polymorphic forms. To reconcile

  • Standardize GMS grade (e.g., Ph.Eur. Type I for α-form emulsification).
  • Characterize polymorphism via DSC (α-form melts at ~54°C; β-form at ~66°C) .
  • Quantify co-surfactants (e.g., sodium lauryl sulfate in self-emulsifying grades) that enhance emulsification .

Q. How do polymorphic forms (α and β) of GMS influence functionality in sustained-release matrices?

The α-form (metastable) disperses rapidly, enabling burst release, while the β-form (thermodynamically stable) provides sustained release due to tighter crystalline packing . Techniques like hot-melt extrusion or solvent evaporation can stabilize the β-form. X-ray diffraction (XRD) and FTIR differentiate polymorphs, guiding formulation design for target release profiles .

Q. What strategies mitigate batch-to-batch variability in GMS when used as a co-emulsifier?

  • Pre-formulation characterization : Assess fatty acid composition (GC-MS) and free glycerol (HPLC) .
  • Stabilize polymorphism : Anneal GMS at 60°C for 24 hours to convert α- to β-form .
  • Add surfactants : Poloxamer 188 or lecithin (1–5%) reduces variability in emulsion droplet size .

Q. How does toxicological data integration from structural analogs inform GMS safety in novel drug delivery systems?

Structural analogs like glyceryl monooleate (GMO) share core ester groups but differ in fatty acid chain unsaturation. Read-across studies using OECD guidelines can extrapolate genotoxicity or irritation data from GMO to GMS, provided purity (>90%) and impurity profiles (e.g., residual glycerin <6%) align .

Q. What advanced techniques characterize GMS polymorphism in solid dosage forms?

  • DSC : Identifies melting transitions (α: 54–58°C; β: 66–70°C) .
  • XRD : Peaks at 4.15 Å (α-form) vs. 3.85 Å (β-form) .
  • Solid-state NMR : Detects molecular mobility differences between polymorphs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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